What is the CAS registry number for N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
What is the CAS registry number for N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride
An In-depth Technical Guide to N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride: Synthesis, Characterization, and Applications in Drug Development
This guide provides an in-depth technical overview of N1,N4-Dimethyl-1,4-cyclohexanediamine dihydrochloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoisomerism, robust synthesis protocols, analytical characterization, and its strategic application in modern medicinal chemistry, with a focus on providing field-proven insights and causality behind experimental choices.
Core Chemical Identity and Stereoisomerism
N1,N4-Dimethyl-1,4-cyclohexanediamine is a symmetrically substituted diamine built on a cyclohexane scaffold. The "N1,N4-" designation specifies that each of the two nitrogen atoms, located at opposite ends of the cyclohexane ring, bears a single methyl group. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for experimental use.
A critical feature of this molecule is its stereochemistry. The cyclohexane ring is not planar but exists predominantly in a chair conformation. This conformational rigidity fixes the spatial relationship between the two N-methylamino groups, leading to two distinct isomers: cis and trans.
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trans-isomer: The two N-methylamino groups are on opposite faces of the cyclohexane ring (one axial, one equatorial, or more stable, both equatorial). This isomer is generally more thermodynamically stable.
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cis-isomer: The two N-methylamino groups are on the same face of the ring (one axial, one equatorial).
This fixed three-dimensional arrangement is of paramount importance in drug design, as the precise spatial orientation of the nitrogen atoms and their substituents dictates the molecule's ability to bind to specific biological targets. The trans-isomer, with its linear and extended conformation, is frequently utilized to span specific distances within a protein's binding pocket.
| Compound Name | Isomer | CAS Registry Number | Molecular Formula (Salt) | Molecular Weight (Salt) |
| (1s,4s)-N1,N4-dimethylcyclohexane-1,4-diamine dihydrochloride | cis | 2940873-98-1 | C₈H₂₀Cl₂N₂ | 215.17 g/mol |
| (1r,4r)-N1,N4-dimethylcyclohexane-1,4-diamine dihydrochloride | trans | 2940861-98-1 | C₈H₂₀Cl₂N₂ | 215.17 g/mol |
| N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride | N/A | 1187931-32-3 | C₈H₂₀Cl₂N₂ | 215.17 g/mol |
Note: The N1,N1-isomer is included for clarity, as it is a common related compound where both methyl groups are on the same nitrogen atom.
Caption: Diagram illustrating the spatial relationship of N-methylamino groups in cis and trans isomers.
Synthesis and Purification: A Validated Protocol
The synthesis of N1,N4-dimethyl-1,4-cyclohexanediamine dihydrochloride is most reliably achieved via a two-step process starting from the commercially available 1,4-diaminocyclohexane. The following protocol focuses on the synthesis of the thermodynamically preferred trans-isomer from trans-1,4-diaminocyclohexane.
Step 1: Reductive Amination to form trans-N1,N4-Dimethyl-1,4-cyclohexanediamine (Free Base)
Reductive amination is a cornerstone of amine synthesis, offering high yields and selectivity.[1] This one-pot reaction involves the formation of an imine or enamine intermediate from the starting amine and an aldehyde (formaldehyde), followed by immediate reduction. The choice of reducing agent is critical; sodium borohydride is effective and operationally simple, but using formic acid (Eschweiler-Clarke reaction) is also a classic and efficient method. We will detail a borohydride-based method here.
Protocol:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add trans-1,4-diaminocyclohexane (11.4 g, 100 mmol). Dissolve it in 100 mL of methanol.
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Formaldehyde Addition: Cool the solution to 0 °C using an ice bath. Cautiously add an aqueous solution of formaldehyde (37 wt. %, 16.2 mL, 220 mmol, 2.2 equivalents) dropwise over 20 minutes. The slight excess ensures complete reaction of both primary amine sites. Maintaining a low temperature is crucial to control the initial exothermic reaction and prevent the formation of side products.
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Intermediate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. This allows for the formation of the di-imine and/or N,N'-dimethylol intermediates.
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Reduction: Re-cool the mixture to 0 °C. In a separate beaker, dissolve sodium borohydride (NaBH₄) (8.3 g, 220 mmol, 2.2 equivalents) in 40 mL of 2M sodium hydroxide solution. The basic solution stabilizes the borohydride. Add the NaBH₄ solution dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature does not exceed 15 °C. Vigorous hydrogen gas evolution will occur; adequate ventilation in a fume hood is mandatory.
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Reaction Completion & Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours) to ensure complete reduction.
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Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and 100 mL of dichloromethane (DCM). Extract the aqueous layer with DCM (3 x 75 mL). The diamine product is basic and will be in the organic phase.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude trans-N1,N4-dimethyl-1,4-cyclohexanediamine as an oil or low-melting solid.
